molecular formula C9H5N3O2 B14031487 4-Cyano-1H-indazole-6-carboxylic acid CAS No. 1448260-45-4

4-Cyano-1H-indazole-6-carboxylic acid

Cat. No.: B14031487
CAS No.: 1448260-45-4
M. Wt: 187.15 g/mol
InChI Key: BYRUZBWRTCRBET-UHFFFAOYSA-N
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Description

4-Cyano-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a cyano group at the 4-position and a carboxylic acid group at the 6-position of the indazole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyanoaniline with ethyl chloroformate, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4-Cyano-1H-indazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can form ionic bonds. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-1H-indazole-6-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups at specific positions on the indazole ring. This unique arrangement allows for distinct chemical reactivity and biological activity compared to other indazole derivatives .

Properties

CAS No.

1448260-45-4

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

4-cyano-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C9H5N3O2/c10-3-6-1-5(9(13)14)2-8-7(6)4-11-12-8/h1-2,4H,(H,11,12)(H,13,14)

InChI Key

BYRUZBWRTCRBET-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C#N)C=NN2)C(=O)O

Origin of Product

United States

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